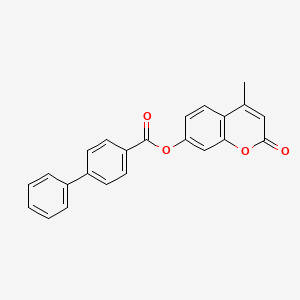![molecular formula C15H12N2O6 B15079711 4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2-methoxyphenol CAS No. 7510-71-6](/img/structure/B15079711.png)
4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2-methoxyphenol is an organic compound with the molecular formula C15H12N2O6 and a molecular weight of 316.27 g/mol . This compound is characterized by the presence of a phenol group substituted with a 2-methoxy group and a 2-(2,4-dinitrophenyl)ethenyl group in the para position. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2-methoxyphenol typically involves the reaction of 2,4-dinitrophenylhydrazine with 4-hydroxy-3-methoxybenzaldehyde under acidic conditions. The reaction proceeds via a condensation mechanism, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2-methoxyphenol involves its interaction with biological targets, such as enzymes and receptors. The compound’s phenolic and nitro groups play a crucial role in its biological activity. The phenolic group can undergo oxidation-reduction reactions, while the nitro groups can participate in electron transfer processes, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1-(2,4-dinitrophenyl)-2-[(E)-2,4,5-trimethoxy-benzylidene]hydrazine: Similar structure but with a trimethoxy group instead of a methoxy group.
2-(2,4-dinitrophenyl)hydrazono-4-oxo-thiazolidine derivatives: Similar biological activities and applications.
Uniqueness
4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenolic and nitro groups allows for diverse chemical reactivity and potential therapeutic applications .
Propiedades
Número CAS |
7510-71-6 |
|---|---|
Fórmula molecular |
C15H12N2O6 |
Peso molecular |
316.26 g/mol |
Nombre IUPAC |
4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2-methoxyphenol |
InChI |
InChI=1S/C15H12N2O6/c1-23-15-8-10(3-7-14(15)18)2-4-11-5-6-12(16(19)20)9-13(11)17(21)22/h2-9,18H,1H3/b4-2+ |
Clave InChI |
YGDVHZZZOGFPNF-DUXPYHPUSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |
SMILES canónico |
COC1=C(C=CC(=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-methylthiophen-2-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15079630.png)
![Ethyl 1-(4-methoxybenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B15079643.png)
![4-benzyl-N-{(E)-[4-(benzyloxy)phenyl]methylidene}-1-piperazinamine](/img/structure/B15079653.png)


![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-5-nitro-2-(pentyloxy)benzamide](/img/structure/B15079669.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B15079675.png)

![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone](/img/structure/B15079687.png)
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B15079695.png)
![ethyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate](/img/structure/B15079716.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide](/img/structure/B15079721.png)
![N-(3-chlorophenyl)-2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B15079727.png)
![3-(5-methylthiophen-2-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15079731.png)
